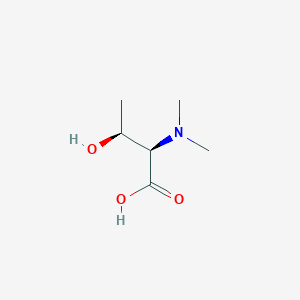

(2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a butanoic acid backbone. The stereochemistry of the compound, indicated by the (2R,3S) configuration, plays a crucial role in its reactivity and interactions with biological molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from chiral precursors. The reaction typically involves the use of protecting groups to ensure the selective formation of the desired stereoisomer. For example, the use of tert-butyl nitrite in solvent-free conditions has been reported as an efficient method for synthesizing N-nitroso compounds from secondary amines .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: (2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dimethylamino group and the hydroxyl group allows for diverse reactivity patterns.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield an alcohol.

Wissenschaftliche Forschungsanwendungen

(2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it serves as a precursor for the synthesis of biologically active molecules. In medicine, it is investigated for its potential therapeutic effects, including its role in drug development. Industrial applications include its use in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to (2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid include other chiral amino acids and their derivatives. Examples include (2R,3R)-2-(Dimethylamino)-3-hydroxybutanoic acid and (2S,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This stereochemistry can lead to distinct biological activities and applications compared to its stereoisomers.

Biologische Aktivität

(2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid, also known as L-Norcarnitine, is a compound that plays significant roles in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C₆H₁₃N₁O₃

- Molecular Weight : 147.17 g/mol

- Solubility : Highly soluble in water

The compound's biological effects are largely attributed to its interaction with specific metabolic pathways and molecular targets. Key mechanisms include:

- Amino Acid Metabolism : It acts as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways .

- Fatty Acid Transport : L-Norcarnitine is involved in the transport of fatty acids into mitochondria, crucial for energy production .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, enhancing cognitive function and reducing fatigue during exercise .

1. Metabolic Processes

L-Norcarnitine is recognized for its role in energy metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce ATP. This process is essential for maintaining energy homeostasis in cells.

2. Therapeutic Applications

Research indicates several therapeutic applications:

- Exercise Performance : Studies have shown that L-Norcarnitine supplementation can enhance exercise performance by reducing muscle fatigue and improving recovery .

- Cognitive Function : Animal studies indicate that it may ameliorate cognitive dysfunction by penetrating the blood-brain barrier and enhancing neuronal health .

- Potential Role in Depression : Elevated levels of related metabolites have been observed in geriatric patients remitting from depression, suggesting a possible link between carnitine metabolism and mood regulation .

Study 1: Exercise Performance Enhancement

A clinical trial investigated the effects of L-Norcarnitine on exercise performance among trained athletes. Results indicated a significant reduction in perceived exertion and improved recovery times post-exercise.

Study 2: Neuroprotective Effects in Animal Models

In a study involving db/db mice, L-Norcarnitine was found to reverse cognitive decline markers by enhancing mitochondrial function and reducing oxidative stress .

Data Table: Comparison of Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 632-20-2 | Fatty acid transport, potential neuroprotective effects |

| (R)-4-(Dimethylamino)-3-hydroxybutanoic acid | 147.17 | Energy metabolism, exercise performance enhancement |

| (S)-4-Amino-3-hydroxybutanoic Acid | 7013-07-2 | Neurotransmitter synthesis |

Eigenschaften

IUPAC Name |

(2R,3S)-2-(dimethylamino)-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(8)5(6(9)10)7(2)3/h4-5,8H,1-3H3,(H,9,10)/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVVRPHZRYVSCF-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.